![molecular formula C35H40Cl2N4O6 B1676020 盐酸马尼地平 CAS No. 89226-75-5](/img/structure/B1676020.png)
盐酸马尼地平
概述
描述
Manidipine dihydrochloride is a calcium channel blocker of the dihydropyridine class, primarily used as an antihypertensive agent. It was patented in 1982 and approved for medical use in 1990 . This compound is known for its selectivity towards vascular smooth muscles, making it effective in reducing blood pressure without significant effects on the heart at clinically relevant dosages .
科学研究应用
Pharmacological Properties
Manidipine dihydrochloride functions by blocking L- and T-type voltage-dependent calcium channels on vascular smooth muscle cells. This inhibition prevents calcium influx, leading to vasodilation and a reduction in blood pressure. The drug is characterized by its prolonged action and high selectivity for vascular smooth muscle, which allows it to effectively lower blood pressure without significantly impacting cardiac function .
Clinical Applications
-
Hypertension Management
- Manidipine dihydrochloride is primarily used for treating mild to moderate essential hypertension. Clinical studies have demonstrated that it effectively reduces both systolic and diastolic blood pressure over 24 hours, maintaining its efficacy with once-daily dosing .
- A multicenter study involving 183 patients showed significant reductions in blood pressure with long-term treatment, with a notable dose-related response observed .
- Renal Protection
- Diabetes Management
- Combination Therapy
Research Applications
-
Pharmacological Studies
- Manidipine serves as a model compound in pharmacological research aimed at understanding calcium channel blockers' mechanisms and interactions with various receptors .
- Studies have focused on its effects on vascular smooth muscle cells, exploring its role in vasodilation and potential applications in cardiovascular research .
- Clinical Trials
- Adverse Effects Research
Summary of Key Findings
作用机制
Target of Action
Manidipine dihydrochloride primarily targets the L- and T-type voltage-dependent calcium channels on smooth muscle cells . These channels play a crucial role in the contraction of vascular smooth muscle, which is a key factor in regulating blood pressure.
Mode of Action
Manidipine dihydrochloride binds to and dissociates slowly from these calcium channels, effectively blocking the entrance of extracellular calcium into the cell . This action prevents the contraction of the vascular smooth muscle cells, leading to vasodilation .
Biochemical Pathways
The contraction of vascular smooth muscle is stimulated by Gq coupled receptors, which produce calcium release from the sarcoplasmic reticulum . This is followed by the opening of voltage-dependent calcium channels and an influx of calcium into the cell, ultimately producing contraction . By blocking these channels, manidipine dihydrochloride interrupts this pathway, preventing contraction and causing vasodilation .
Result of Action
The primary result of manidipine dihydrochloride’s action is a decrease in blood pressure . This is achieved through the vasodilation caused by the prevention of vascular smooth muscle contraction . Additionally, manidipine dihydrochloride produces renal vasodilation and an increase in natriuresis, which likely contributes to the antihypertensive effect by reducing blood volume .
生化分析
Biochemical Properties
Manidipine dihydrochloride interacts with L- and T-type voltage-dependent calcium channels on smooth muscle cells . By binding to these channels, it blocks the entrance of extracellular calcium into the cell, preventing contraction . This results in vasodilation, which decreases blood pressure .
Cellular Effects
Manidipine dihydrochloride has a significant impact on various types of cells and cellular processes. It produces vasodilation, resulting in lower blood pressure . Additionally, it produces renal vasodilation and an increase in natriuresis . This likely contributes to the antihypertensive effect by reducing blood volume .
Molecular Mechanism
The molecular mechanism of action of Manidipine dihydrochloride involves its interaction with L- and T-type voltage-dependent calcium channels on smooth muscle cells . It binds to these channels and dissociates slowly, blocking the entrance of extracellular calcium into the cell and preventing contraction . This produces vasodilation which decreases blood pressure .
Temporal Effects in Laboratory Settings
The onset of inhibition of calcium influx by Manidipine dihydrochloride is gradual and is maintained for prolonged periods after washout in in vitro and in vivo studies . The effects are maintained for the 24-hour dose interval in hypertensive patients .
Metabolic Pathways
Manidipine dihydrochloride is extensively metabolized by CYP enzymes to pyridine derivatives and diphenylmethane derivatives . These make up 4-7% and 22-24% of the dose excreted in the urine .
Transport and Distribution
Manidipine dihydrochloride is 99% bound to human plasma proteins . It is eliminated through extensive metabolism, with 63% eliminated in the feces and 31% in the urine as metabolites .
Subcellular Localization
Given its mechanism of action, it can be inferred that it localizes to the cell membrane where it interacts with L- and T-type voltage-dependent calcium channels on smooth muscle cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of manidipine dihydrochloride involves several key steps:
Alkylation: N-(2-hydroxyethyl)piperazine reacts with benzhydryl bromide to form 2-(4-benzhydrylpiperazin-1-yl)ethanol.
Acetoacetate Formation: This intermediate then reacts with diketene to produce 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.
Final Synthesis: The final step involves the reaction of this compound with 3-nitrobenzaldehyde and methyl 3-aminocrotonate to yield manidipine.
Industrial Production Methods: In industrial settings, the production of manidipine dihydrochloride tablets involves the use of colloidal silica to improve dissolution rates and riboflavin as a stabilizer to enhance stability .
化学反应分析
Types of Reactions: Manidipine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate ester hydrolysis.
Major Products:
Reduction of Nitro Group: Produces corresponding amines.
Ester Hydrolysis: Yields carboxylic acids and alcohols.
相似化合物的比较
- Amlodipine
- Nifedipine
- Felodipine
Comparison: Manidipine dihydrochloride is unique in its selectivity for vascular smooth muscles and its ability to produce renal vasodilation without significant effects on the heart or central nervous system at clinically relevant dosages . This makes it particularly effective in treating hypertension with fewer side effects compared to other calcium channel blockers .
生物活性
Manidipine dihydrochloride is a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension. Recent studies have revealed its potential biological activities beyond its antihypertensive effects, particularly its antiviral properties against human cytomegalovirus (HCMV) and its anti-inflammatory effects.
Manidipine functions by inhibiting L-type and T-type voltage-gated calcium channels, leading to decreased intracellular calcium levels in vascular smooth muscle cells. This action results in systemic vasodilation, reducing blood pressure without significant effects on heart rate or sympathetic nervous system activation .
Key Mechanisms:
- Calcium Channel Blockade: Manidipine selectively blocks L-type and T-type calcium channels, causing vasodilation and lowering blood pressure .
- Anti-inflammatory Effects: It inhibits the activation of NF-κB, resulting in reduced production of pro-inflammatory cytokines such as IL-6 and IL-8 in epithelial cells and macrophages .
Antiviral Activity Against HCMV
A significant finding regarding manidipine is its ability to inhibit HCMV replication. Research indicates that manidipine acts as an early inhibitor of HCMV by specifically interfering with the Immediate-Early 2 (IE2) protein, which is crucial for viral gene expression and replication.
Study Findings:
- Manidipine was shown to inhibit the replication of various HCMV strains, including those resistant to standard antiviral treatments like ganciclovir and cidofovir .
- The compound halts viral DNA synthesis and the expression of early genes while allowing for the expression of immediate-early proteins, indicating a specific blockade at a critical point in the viral life cycle .
Pharmacokinetics
The pharmacokinetic profile of manidipine reveals important characteristics relevant to its clinical use:
- Absorption: The median time to peak concentration (Tmax) is approximately 1.5 hours, with food increasing peak plasma concentrations by 30-60% without altering Tmax .
- Protein Binding: Manidipine exhibits high protein binding (99%), which influences its distribution and therapeutic efficacy .
- Metabolism: It undergoes extensive metabolism via cytochrome P450 enzymes, yielding various metabolites excreted primarily through feces (63%) and urine (31%) .
Clinical Efficacy
Clinical trials have demonstrated the efficacy of manidipine in managing hypertension:
- A dosage range of 10 to 40 mg once daily significantly lowers blood pressure over 24 hours without disturbing circadian rhythms. Long-term studies indicate sustained efficacy for up to one year .
- In elderly patients with essential hypertension, a daily dose of 10 mg effectively reduced trough sitting blood pressure compared to placebo .
Comparative Data
Characteristic | Manidipine Dihydrochloride |
---|---|
Type | Dihydropyridine Calcium Channel Blocker |
Primary Use | Antihypertensive |
Antiviral Activity | Inhibits HCMV replication |
IC50 for Calcium Channels | 2.6 nM |
Protein Binding | 99% |
Metabolism | Extensive via CYP450 |
Half-life | Dose-dependent (3.94 - 7.95 h) |
Case Studies
- Antiviral Efficacy Study: A study conducted at the University of Padua demonstrated that manidipine effectively inhibited HCMV replication in vitro, suggesting its potential as an adjunct therapy for immunocompromised patients at risk for viral infections .
- Hypertension Management Trial: A randomized controlled trial involving elderly patients showed that manidipine significantly reduced blood pressure compared to placebo, highlighting its long-term safety and efficacy profile in managing hypertension .
属性
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6.2ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;;/h4-16,23,32-33,36H,17-22H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINNGBXKBDUGQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40Cl2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89226-50-6 (Parent) | |
Record name | Manidipine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9020796 | |
Record name | Manidipine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89226-75-5 | |
Record name | Manidipine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Manidipine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperaziniyl)ethyl methyl ester, dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MANIDIPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL507UZ6QL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Manidipine dihydrochloride exert its antihypertensive effect?
A1: Manidipine dihydrochloride is a dihydropyridine calcium channel blocker. It primarily targets L-type calcium channels found in vascular smooth muscle cells. [, , , , , , ] By inhibiting calcium influx through these channels, Manidipine dihydrochloride prevents muscle contraction, leading to vasodilation and a reduction in blood pressure. [, , , , ]
Q2: What is the molecular formula and weight of Manidipine dihydrochloride?
A2: Manidipine dihydrochloride has the molecular formula C30H38N4O6 · 2HCl and a molecular weight of 603.57 g/mol. [, ]
Q3: Are there any known interactions between Manidipine dihydrochloride and excipients used in pharmaceutical formulations?
A3: Yes, research indicates a potential interaction between Manidipine dihydrochloride and lactose monohydrate, a commonly used excipient. [, ] This interaction seems to be accelerated under compression and involves the water of crystallization within lactose monohydrate. [, ]
Q4: How does the particle size of lactose monohydrate influence its interaction with Manidipine dihydrochloride?
A4: Studies show that the particle size of lactose monohydrate can significantly impact its interaction with Manidipine dihydrochloride. [] Larger particle sizes of lactose monohydrate appear to exhibit a different interaction profile with Manidipine dihydrochloride compared to smaller particle sizes, particularly under compression. []
Q5: Does the presence of magnesium stearate influence the interaction between Manidipine dihydrochloride and lactose monohydrate?
A5: Yes, the addition of magnesium stearate, a common lubricant in pharmaceutical formulations, has been shown to affect the interaction between Manidipine dihydrochloride and lactose monohydrate. [] Increasing the amount of magnesium stearate appears to modify the thermal behavior of the mixture under compression. []
Q6: What are the differences in powder properties between Manidipine dihydrochloride and Benidipine hydrochloride?
A6: While both Manidipine dihydrochloride and Benidipine hydrochloride are 1,4-dihydropyridine calcium channel blockers with similar physicochemical properties, they exhibit distinct powder properties. [, ] Manidipine dihydrochloride demonstrates greater adherence compared to Benidipine hydrochloride, as evidenced by thermal analysis and mechanical studies. []
Q7: What analytical techniques are commonly employed to study Manidipine dihydrochloride?
A7: Various analytical methods are used to study Manidipine dihydrochloride, including: - High-performance liquid chromatography (HPLC) [, , , ] - Differential scanning calorimetry (DSC) [, , , ]- Visible spectrophotometry []- Raman spectroscopy []- Electrochemical methods like cyclic voltammetry and differential pulse polarography [, ]
Q8: Are there stability-indicating analytical methods available for Manidipine dihydrochloride?
A9: Yes, researchers have developed and validated stability-indicating HPLC and HPTLC methods for quantifying Manidipine dihydrochloride in both bulk drug and pharmaceutical formulations. [, ] These methods can effectively separate and quantify the drug from its degradation products. [, ]
Q9: Has Manidipine dihydrochloride been explored for drug delivery applications?
A10: Yes, research explored the potential of using Poly(ε-caprolactone) (PCL) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) microparticles as carriers for the controlled oral delivery of Manidipine dihydrochloride. [] These microparticles demonstrated sustained drug release and prolonged antihypertensive effects in animal studies. []
Q10: Are there any studies on the pharmacokinetics of Manidipine dihydrochloride in specific patient populations?
A11: Yes, studies investigated the pharmacokinetics of Manidipine dihydrochloride in patients with hepatic impairment. [, ] These studies showed altered pharmacokinetic parameters in patients with moderate hepatic impairment, suggesting a need for dose adjustment in these individuals. [, ]
Q11: Have any pharmacokinetic interaction studies been conducted with Manidipine dihydrochloride?
A12: Yes, a study examined the potential for pharmacokinetic interactions between Manidipine dihydrochloride and Delapril, an angiotensin-converting enzyme inhibitor. [, ] While co-administration resulted in minor alterations in the pharmacokinetic parameters of both drugs, the changes were deemed clinically insignificant. [, ]
Q12: Have the optical isomers of Manidipine dihydrochloride been synthesized and studied?
A13: Yes, both (+)- and (-)-enantiomers of Manidipine dihydrochloride have been synthesized and their biological activities evaluated. [] Notably, the (S)-(+)-enantiomer exhibited significantly higher potency as an antihypertensive agent compared to the (R)-(-)-enantiomer in preclinical studies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。